Pentachlorothiophenol

Description

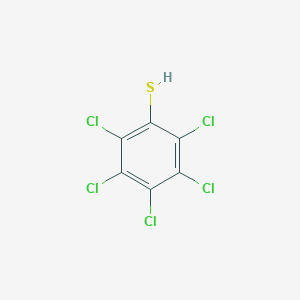

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5,6-pentachlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLGZUZTFMXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044540 | |

| Record name | Pentachlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] White to cream-colored solid with a disagreeable odor; [MSDSonline] | |

| Record name | Pentachlorothiophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

>300 °C closed cup | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Grey solid | |

CAS No. |

133-49-3 | |

| Record name | Pentachlorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentachlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2,3,4,5,6-pentachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentachlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92A1Z48VJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

231.5 °C | |

| Record name | PENTACHLOROTHIOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pentachlorothiophenol from Hexachlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of pentachlorothiophenol (PCTP) from hexachlorobenzene (B1673134) (HCB). It covers the core chemical principles, experimental protocols derived from established literature, and data presented for comparative analysis.

Introduction and Reaction Principle

This compound (C₆HCl₅S) is an organosulfur compound historically used as a peptizing agent in the rubber industry to increase the pliability of natural and synthetic rubbers.[1][2][3] The primary and most documented industrial synthesis of PCTP begins with hexachlorobenzene (C₆Cl₆).[1][2][3][4]

The conversion of hexachlorobenzene to this compound is achieved through a nucleophilic aromatic substitution (SₙAr) reaction.[5][6][7] In this mechanism, the electron-deficient aromatic ring of HCB, resulting from the strong inductive effect of the six chlorine atoms, is susceptible to attack by a potent nucleophile. A sulfur-based nucleophile, such as the hydrosulfide (B80085) ion (SH⁻), displaces one of the chlorine atoms to form the thiophenol.[5][8]

The overall reaction can be summarized as:

C₆Cl₆ + NaSH → C₆HCl₅S + NaCl

Experimental Protocols

The synthesis involves the reaction of hexachlorobenzene with a sulfur source in a suitable solvent, followed by a carefully controlled work-up to isolate the product. The most detailed public procedures are derived from patent literature, which focuses on maximizing yield and purity by avoiding common side-products.

Method 1: Synthesis via Sodium Sulfide (B99878)/Hydrosulfide

This method, adapted from U.S. Patent 3,560,573A, is a robust procedure for producing PCTP.[9] It proceeds in two main stages: the initial reaction to form the sodium salt of PCTP and the subsequent precipitation of the final product.

Stage 1: Formation of Sodium Pentachlorothiophenolate

-

Apparatus Setup: A high-pressure autoclave equipped with a mechanical stirring mechanism is required.

-

Charging the Reactor: The autoclave is charged with hexachlorobenzene, sodium sulfide (Na₂S), elemental sulfur (S), and a lower aliphatic alcohol, such as methanol (B129727).[1][3][9] The sulfur and sodium sulfide react in situ to form sodium polysulfides, which then provide the nucleophile for the substitution reaction. Alternatively, sodium hydrosulfide (NaSH) can be used directly.[1][3]

-

Reaction Conditions: The sealed autoclave is heated. A typical reaction temperature is around 108°C for a duration of approximately 8 hours.[9] The reaction mixture is stirred continuously to ensure adequate mixing of the reactants.

-

Reaction Outcome: This stage yields a crude reaction mixture containing the sodium salt of the product (sodium pentachlorothiophenolate) dissolved in the methanol medium.

Stage 2: Product Isolation and Purification

The isolation of pure PCTP from the aqueous solution of its sodium salt is a critical step. Direct acidification with mineral acids is known to cause the co-precipitation of elemental sulfur and the formation of bis(pentachlorophenyl) disulfide, which compromises the purity and performance of the final product.[9] An improved precipitation method is therefore employed.[9]

-

Preparation of Aqueous Solution: The methanol is distilled off from the crude reaction mixture, and the residue is dissolved in water to form an aqueous solution of sodium pentachlorothiophenolate.[9]

-

Controlled Precipitation:

-

An ammonium (B1175870) salt, such as ammonium acetate (B1210297) or ammonium chloride, is added to the aqueous solution.[9]

-

A wetting agent (e.g., an alkyl sulfonate, ~0.01-0.1% by weight based on HCB) is also added to facilitate the formation of a pure, easily filterable precipitate.[9]

-

-

Heating and Stirring: The mixture is heated to between 80°C and 100°C and stirred for several hours (e.g., 4 hours) to ensure the complete precipitation of this compound.[9]

-

Isolation: The precipitated solid is separated from the solution via filtration or centrifugation.[9]

-

Washing: The collected solid is washed thoroughly with hot water to remove any remaining inorganic salts.[9]

-

Drying: The purified this compound is dried to yield the final product, typically a light-yellow powder.[10]

-

Further Purification (Optional): For obtaining a high-purity product for research applications, recrystallization can be performed using solvents such as benzene, toluene, or acetic acid.[10]

Data Presentation

The following tables summarize the quantitative data derived from the experimental protocols described in the cited patent literature.

Table 1: Reactant Ratios and Reaction Conditions for PCTP Synthesis

| Component | Example Quantity (parts by weight) | Role | Solvent | Temperature | Time | Source |

|---|---|---|---|---|---|---|

| Hexachlorobenzene | 750 | Starting Material | Methanol | 108°C | 8 hours | [9] |

| Sodium Sulfide | 700 | Sulfur Source | Methanol | 108°C | 8 hours | [9] |

| Sulfur | 150 | Sulfur Source | Methanol | 108°C | 8 hours |[9] |

Table 2: Product Precipitation and Isolation Conditions

| Precipitation Agent | Additive | Temperature | Stirring Time | Outcome | Source |

|---|---|---|---|---|---|

| Ammonium Acetate | Alkyl Sulfonate | 100°C | 4 hours | Quantitative precipitation of PCTP | [9] |

| Ammonium Chloride & Acetic Acid | Alkyl Sulfonate | 80°C | 5 hours | Quantitative precipitation of PCTP |[9] |

Mandatory Visualizations

Signaling Pathways and Workflows

References

- 1. epa.gov [epa.gov]

- 2. Pentachlorobenzenethiol - Wikipedia [en.wikipedia.org]

- 3. This compound | C6HCl5S | CID 8620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 9. US3560573A - Process for the production of this compound - Google Patents [patents.google.com]

- 10. This compound | 133-49-3 [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystallographic Structure of Pentachlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystallographic structure of pentachlorothiophenol (PCTP), a molecule of significant interest in various chemical and industrial applications. This document summarizes its structural parameters, details the experimental protocols for its characterization, and presents visualizations to facilitate a deeper understanding of its molecular conformation and interactions.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the P2₁/c space group .[1] This centrosymmetric space group indicates the presence of inversion centers within the crystal lattice.

A summary of the key crystallographic data is presented in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.16(2) Å |

| b | 3.85(1) Å |

| c | 16.65(3) Å |

| β | 116.7(3)° |

| Z | 2 |

Table 1: Crystallographic Data for this compound.

Due to a statistical disorder in the crystal structure, the sulfur and one of the chlorine atoms occupy equivalent positions. This results in an averaged representation of the substituents on the benzene (B151609) ring.

Experimental Protocols

Synthesis and Crystallization

This compound can be synthesized from hexachlorobenzene.[2] For the purpose of single-crystal X-ray diffraction studies, purification of the crude product is essential to obtain high-quality single crystals.

Purification by Recrystallization: A common method for obtaining single crystals of this compound is through recrystallization from a suitable organic solvent. Solvents such as benzene, toluene, or acetic acid have been reported to be effective.[3] The general procedure involves dissolving the crude this compound in the chosen solvent at an elevated temperature to achieve saturation. The solution is then allowed to cool slowly and undisturbed. This slow cooling process facilitates the formation of well-ordered, single crystals suitable for diffraction analysis.

The logical workflow for the synthesis and crystallization process is outlined below:

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A single crystal of appropriate dimensions is mounted on a goniometer head and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.

The diffraction data, consisting of a set of reflection intensities, is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². Due to the disordered nature of the this compound structure, the scattering factors for the substituent positions are often treated as a weighted average of chlorine and sulfur.

The workflow for crystallographic analysis is depicted in the following diagram:

Molecular Structure and Conformation

The this compound molecule consists of a central benzene ring substituted with five chlorine atoms and one thiol group. The disordered nature of the crystal structure implies that the sulfur atom and a chlorine atom statistically occupy the same crystallographic site. The molecule is essentially planar.

The logical relationship between the different levels of structural description is shown below:

This technical guide provides a foundational understanding of the crystallographic structure of this compound. The provided data and protocols are intended to support further research and development activities involving this compound. For more detailed atomic coordinates and structure factors, researchers are encouraged to consult the original publication and the associated entry in the Cambridge Crystallographic Data Centre (CCDC) database under the reference number 1229445.[1]

References

Spectroscopic Analysis of Pentachlorothiophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of pentachlorothiophenol (PCTP) and its derivatives. This document details the application of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-Vis spectroscopy for the characterization and quantification of these compounds. Experimental protocols and data presentation are structured to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Derivatives

This compound (PCTP) is a highly chlorinated aromatic thiol.[1] At room temperature, it exists as a white to off-white crystalline solid with a pungent odor.[1] Its molecular structure consists of a benzene (B151609) ring substituted with five chlorine atoms and one thiol (-SH) functional group.[1] PCTP and its derivatives have been primarily used in the rubber industry as peptizing agents.[1][2] However, due to their persistence and potential toxicity, they are also recognized as environmental pollutants.[3][4] The analysis of these compounds is crucial for environmental monitoring, food safety, and in understanding their metabolic fate.[3][5]

Core Spectroscopic Techniques

A suite of spectroscopic techniques is employed for the structural elucidation and quantification of this compound and its derivatives. These methods provide complementary information, allowing for a thorough analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of PCTP derivatives. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

Key Applications:

-

Molecular Weight Determination: Provides the exact mass of the molecule, confirming its identity.

-

Structural Elucidation: Fragmentation patterns in the mass spectrum offer insights into the compound's structure.

-

Quantification: When coupled with chromatographic techniques like Gas Chromatography (GC-MS), it allows for sensitive and selective quantification of PCTP and its derivatives in complex matrices.[3][6]

A common approach for analyzing PCTP in food samples involves methylation followed by GC-MS/MS.[3] The methylation of the thiol group enhances the volatility and chromatographic performance of the analyte.[3]

Table 1: Illustrative Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C6HCl5S | [1][5] |

| Molecular Weight | 282.40 g/mol | [1][5] |

| Key Mass Fragments (m/z) | 282 (M+), 247, 212 | [7][8] |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.[9][10][11]

Key Applications:

-

Functional Group Identification: Characteristic absorption bands in the IR spectrum or scattering peaks in the Raman spectrum can confirm the presence of key functional groups like S-H and C-Cl bonds.

-

Structural Isomer Differentiation: The vibrational spectra can be used to distinguish between different isomers of PCTP derivatives.

For derivatives of PCTP, characteristic frequencies for the C6Cl5S group have been identified in their infrared spectra.[12]

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Characteristic Frequency Range (cm⁻¹) |

| C-S stretch | 600 - 800 |

| C-Cl stretch | 600 - 800 |

| C=C aromatic stretch | 1300 - 1500 |

| S-H stretch | 2550 - 2600 |

Note: These are general ranges and can vary based on the specific derivative and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to characterize thiophenol derivatives.[13]

Key Applications:

-

Structural Elucidation: Provides information about the chemical environment of each proton and carbon atom in the molecule.

-

Purity Assessment: Can be used to determine the purity of a sample.

For a derivative like pentachlorothioanisole (B41897) (the methylated form of PCTP), the ¹H NMR spectrum would show a characteristic signal for the methyl protons.[14]

Table 3: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (S-H) | 4.0 - 5.0 |

| ¹³C (C-S) | 120 - 130 |

| ¹³C (C-Cl) | 130 - 140 |

Note: These are predicted values and can be influenced by the solvent and other experimental conditions.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for aromatic compounds. The UV-Vis spectra of thiophenol and its derivatives are influenced by the substituents on the aromatic ring and the pH of the solution.[15][16][17]

Key Applications:

-

Detection and Quantification: Can be used for the detection and quantification of PCTP derivatives in solution, especially in kinetic studies.

-

Study of Electronic Properties: Provides insights into the electronic structure of the molecule.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following sections outline general protocols for the key techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for PCTP Analysis

This protocol is based on methods used for the analysis of organochlorine pesticides and PCTP in various matrices.[3][6][18][19]

-

Sample Preparation:

-

Extraction: The sample (e.g., food, soil, water) is extracted with an appropriate organic solvent (e.g., hexane, dichloromethane).[20][21]

-

Cleanup: The extract is cleaned up to remove interfering substances. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).[20][21]

-

Derivatization (Optional but Recommended for PCTP): The thiol group of PCTP is methylated to improve its volatility and chromatographic properties.[3] This can be achieved using a methylating agent like (trimethylsilyl)diazomethane.[3]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: A temperature gradient is used to separate the analytes.

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: Quadrupole or ion trap.

-

Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for quantification.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solids: The sample can be prepared as a KBr pellet or a Nujol mull.

-

Liquids: The sample can be analyzed neat between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).[1]

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum is collected first and subtracted from the sample spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[22]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[22]

-

-

Data Acquisition:

-

The NMR spectrum is acquired on a high-field NMR spectrometer.

-

Both ¹H and ¹³C NMR spectra are typically recorded.

-

Visualizations

General Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of PCTP derivatives.

Metabolic Pathway of this compound

This compound is a known metabolite of the fungicide hexachlorobenzene (B1673134) (HCB).[5] The metabolic pathway involves the transformation of HCB to PCTP, which can then be further metabolized.

Caption: Simplified metabolic pathway of hexachlorobenzene to this compound.

This guide provides a foundational understanding of the spectroscopic techniques essential for the analysis of this compound and its derivatives. For more specific applications, researchers are encouraged to consult the cited literature.

References

- 1. Page loading... [wap.guidechem.com]

- 2. epa.gov [epa.gov]

- 3. Development of an analytical method involving thiol methylation for the analysis of this compound in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Federal Register :: this compound (PCTP); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]

- 5. This compound | C6HCl5S | CID 8620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Benzenethiol, pentachloro- [webbook.nist.gov]

- 8. This compound(133-49-3) MS spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Vibrational spectroscopy and multiphoton microscopy for label-free visualization of nervous system degeneration and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies [mdpi.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. PENTACHLOROTHIOANISOLE(1825-19-0) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 3d-Orbital participation and ultraviolet spectra of thiophenols - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. journalwes.com [journalwes.com]

- 20. mdpi.com [mdpi.com]

- 21. nemi.gov [nemi.gov]

- 22. utsouthwestern.edu [utsouthwestern.edu]

Quantum Chemical Insights into Pentachlorothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of pentachlorothiophenol (PCTP). Aimed at researchers, scientists, and professionals in drug development, this document details the theoretical framework, computational methodologies, and key findings derived from density functional theory (DFT) calculations. It presents a detailed analysis of PCTP's optimized molecular geometry, vibrational frequencies, and electronic properties, including frontier molecular orbitals and the molecular electrostatic potential. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide outlines a standard experimental protocol for performing such quantum chemical calculations and includes workflow diagrams generated using the DOT language to visualize the computational process. While this compound is primarily recognized as an industrial chemical, the computational approaches detailed herein are fundamental to the broader field of molecular modeling and can be extrapolated to the study of drug candidates and biological systems.

Introduction

This compound (C₆HCl₅S) is a halogenated aromatic thiol that has found applications as a peptizing agent in the rubber industry.[1] From a molecular perspective, its highly chlorinated phenyl ring and the presence of a thiol group bestow upon it unique electronic and structural characteristics. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological environments.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the intricacies of molecular systems.[2] By solving the Schrödinger equation, or approximations thereof, DFT enables the determination of a molecule's electronic structure, from which a wealth of properties can be derived. This guide focuses on the theoretical elucidation of this compound's molecular geometry, vibrational spectroscopy, and electronic characteristics.

Computational Methodology

The data and analyses presented in this guide are based on a standard and widely adopted computational protocol for quantum chemical calculations of organic molecules.

Software and Theoretical Level

All calculations are typically performed using a suite of quantum chemistry software such as Gaussian, ORCA, or Spartan. The theoretical level employed is crucial for the accuracy of the results. For molecules of this nature, the B3LYP hybrid functional is a common and reliable choice.[3] This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set, such as 6-311++G(d,p), is generally used to provide a good balance between computational cost and accuracy for describing the electronic structure of atoms, including polarization and diffuse functions.[3]

Geometry Optimization

The first step in any quantum chemical analysis is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. The process continues until the forces on each atom are close to zero, and the geometry corresponds to a stationary point on the potential energy surface.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two primary purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies are present), and secondly, to predict the molecule's infrared (IR) spectrum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule.[4]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.[5] The molecular electrostatic potential (MEP) is also calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.[6]

Logical Workflow for Computational Analysis

The following diagram illustrates the logical workflow for performing a comprehensive quantum chemical analysis of a molecule like this compound.

Caption: Logical workflow for the quantum chemical analysis of this compound.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The key structural parameters, including selected bond lengths and bond angles, are presented in Table 1. The planarity of the benzene (B151609) ring is maintained, with the sulfur and chlorine atoms lying in or very close to the plane of the ring.

Table 1: Selected Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (aromatic, avg.) | 1.40 |

| C-S | 1.78 | |

| S-H | 1.35 | |

| C-Cl (avg.) | 1.74 | |

| Bond Angles (˚) | C-S-H | 98.5 |

| C-C-S | 121.0 | |

| C-C-Cl | 120.0 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly depending on the specific computational setup.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most characteristic vibrational modes are summarized in Table 2, with assignments based on the nature of the atomic displacements. These theoretical spectra can be invaluable for interpreting experimental IR data.[4]

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | S-H stretch |

| ~1550 | C=C aromatic ring stretch |

| ~1300 | C-C aromatic ring stretch |

| ~1100 | In-plane C-H bending |

| ~800 | C-Cl stretch |

| ~700 | Out-of-plane ring deformation |

Note: Frequencies are typically scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental values.[7]

The following diagram outlines the process of comparing theoretical and experimental vibrational spectra.

Caption: Workflow for comparing theoretical and experimental vibrational spectra.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and the energy required for electronic excitation.[5]

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

The HOMO of this compound is primarily localized on the sulfur atom and the aromatic ring, indicating these are the most likely sites for electrophilic attack. The LUMO is distributed over the entire aromatic ring, suggesting it can act as an electron acceptor.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[6] Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP would show a region of high negative potential around the sulfur atom due to its lone pairs of electrons, making it a likely site for interaction with electrophiles. The hydrogen atom of the thiol group would exhibit a positive potential, indicating its acidic nature. The chlorinated benzene ring would show a complex potential surface with regions of both positive and negative potential due to the interplay of the electronegative chlorine atoms and the delocalized π-system.

Relevance to Drug Development

While this compound itself is not a pharmaceutical agent, the computational techniques detailed in this guide are directly applicable to drug discovery and development. Understanding the three-dimensional structure, electronic properties, and reactivity of a drug candidate is fundamental to predicting its interaction with biological targets, its metabolic fate, and its potential toxicity.

For instance, the analysis of HOMO-LUMO energies can provide insights into a molecule's redox properties and its susceptibility to metabolic transformations. MEP maps are invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for drug-receptor binding. The detailed analysis of molecular geometry and vibrational spectra can aid in the characterization and quality control of synthesized compounds.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide a robust and insightful framework for characterizing the molecular properties of this compound. This guide has outlined the standard computational methodologies and presented key findings regarding its optimized geometry, vibrational frequencies, and electronic properties. The structured presentation of quantitative data and the visualization of the computational workflow are intended to serve as a valuable resource for researchers and professionals. The principles and techniques described herein are broadly applicable across the chemical sciences, including the critical field of drug development, where a deep understanding of molecular structure and reactivity is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DFT-B3LYP computations of electro and thermo molecular characteristics and mode of action of fungicides (chlorophenols) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Degradation Pathways of Pentachlorothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentachlorothiophenol (PCTP), a persistent and bioaccumulative organochlorine compound, has been utilized in industrial applications, notably as a peptizing agent in the rubber industry. While its thermal stability under standard conditions is recognized, its decomposition at elevated temperatures gives rise to toxic byproducts, including polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs). Understanding the thermal degradation pathways of PCTP is crucial for environmental risk assessment, management of industrial processes involving high temperatures, and the development of safe disposal methods. This technical guide provides a comprehensive overview of the current understanding of PCTP's thermal degradation, drawing upon theoretical models and experimental data from related chlorinated thiophenols. It outlines the primary degradation mechanisms, identifies potential decomposition products, and details the analytical methodologies employed for their characterization.

Introduction

This compound (C₆Cl₅SH) is a fully chlorinated aromatic thiol. Its chemical structure, characterized by a stable benzene (B151609) ring saturated with chlorine atoms and a reactive thiol group, dictates its chemical behavior and thermal stability. When subjected to thermal stress, such as in industrial processes or incineration, PCTP undergoes a series of complex chemical reactions, leading to the formation of a range of degradation products. Of particular concern is the generation of polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs), which are structurally similar to and share the toxicological properties of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).

This guide synthesizes the available scientific literature to present a detailed account of the thermal degradation pathways of this compound. It is intended to serve as a valuable resource for professionals engaged in research, environmental science, and drug development who may encounter this compound or its degradation products.

Primary Thermal Degradation Pathways

The thermal degradation of this compound is understood to proceed primarily through a series of radical-mediated reactions. The initiation step involves the homolytic cleavage of the S-H bond, which is the weakest bond in the molecule, to form a pentachlorothiophenoxy radical (C₆Cl₅S•). This highly reactive intermediate is central to the subsequent propagation and termination steps that lead to the formation of various degradation products.

The principal proposed pathways, extrapolated from studies on other chlorinated thiophenols, are as follows:

-

Formation of Polychlorinated Dibenzothiophenes (PCDTs): This pathway involves the coupling of two pentachlorothiophenoxy radicals. A subsequent intramolecular cyclization with the elimination of a chlorine radical or other species can lead to the formation of octachlorodibenzothiophene. Further dechlorination reactions at high temperatures can produce a range of lower-chlorinated PCDT congeners.

-

Formation of Polychlorinated Thianthrenes (PCTAs): The formation of PCTAs is also initiated by the pentachlorothiophenoxy radical. Dimerization of this radical can lead to the formation of a disulfide intermediate, which can then undergo intramolecular cyclization and rearrangement to form the thianthrene (B1682798) ring system. The primary product would be octachlorothianthrene, which can also undergo subsequent dechlorination.

-

Formation of other Chlorinated Aromatic Compounds: Besides PCDTs and PCTAs, the thermal degradation of PCTP can also lead to the formation of other chlorinated aromatic compounds through various fragmentation and recombination reactions. These may include hexachlorobenzene, polychlorinated benzenes, and other sulfur-containing aromatic compounds.

The following diagram illustrates the proposed initial steps in the thermal degradation of this compound.

Quantitative Data on Degradation Products

Direct quantitative data on the thermal degradation products of this compound is scarce in the available literature. However, studies on the thermal oxidation of other chlorinated thiophenols provide some insight into the potential product distribution at different temperatures. For instance, the thermal oxidation of 4-chlorothiophenol (B41493) has been shown to yield a variety of toxic volatile organic compounds, as well as congeners of polychlorinated dibenzothiophene (B1670422) and dibenzofuran, particularly in the temperature range of 500-700 °C.

It is reasonable to expect that the pyrolysis of this compound would yield a complex mixture of highly chlorinated aromatic sulfur compounds. The relative yields of PCDTs, PCTAs, and other products would be highly dependent on the specific reaction conditions, including temperature, residence time, and the presence of oxygen or other reactive species.

Table 1: Expected Thermal Degradation Products of this compound

| Product Class | Specific Examples (Hypothesized) | Formation Temperature Range (°C) |

| Polychlorinated Dibenzothiophenes (PCDTs) | Octachlorodibenzothiophene, Heptachloro- and Hexachlorodibenzothiophene congeners | > 400 |

| Polychlorinated Thianthrenes (PCTAs) | Octachlorothianthrene, Heptachloro- and Hexachlorothianthrene congeners | > 400 |

| Polychlorinated Benzenes | Hexachlorobenzene, Pentachlorobenzene | > 500 |

| Other Sulfur-containing Aromatic Compounds | Bis(pentachlorophenyl) disulfide | Intermediate product |

Note: The specific congeners and their distribution will depend on the precise experimental conditions. The temperature ranges are estimates based on related compounds.

Experimental Protocols

The primary analytical technique for studying the thermal degradation of complex organic molecules like this compound is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) . This method allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile and semi-volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

This protocol is a representative methodology for the analysis of PCTP thermal degradation products.

1. Sample Preparation:

-

A small, accurately weighed amount of this compound (typically 50-200 µg) is placed into a quartz pyrolysis tube.

-

The tube is then placed in the autosampler of the pyrolysis unit.

2. Pyrolysis:

-

The pyrolysis unit is interfaced directly with the gas chromatograph's injector.

-

The sample is introduced into the pyrolysis furnace, which is pre-heated to the desired temperature (e.g., in a range from 400°C to 900°C).

-

Pyrolysis is carried out in an inert atmosphere (e.g., helium) to prevent oxidation.

-

The volatile and semi-volatile degradation products are swept directly into the GC column.

3. Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of the degradation products.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C, hold for 2 min), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 320°C, hold for 10 min).

4. Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Scan Range: A wide mass range (e.g., m/z 40-600) is scanned to detect a broad range of potential degradation products.

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. The chromatographic peak areas can be used for semi-quantitative analysis of the degradation products.

The following diagram illustrates a typical workflow for the Py-GC-MS analysis of PCTP.

Conclusion

The thermal degradation of this compound is a complex process that is initiated by the formation of the pentachlorothiophenoxy radical. While specific experimental data on the complete degradation pathways and product distribution for PCTP are not extensively available, theoretical models and data from related chlorinated thiophenols strongly suggest the formation of highly toxic polychlorinated dibenzothiophenes and polychlorinated thianthrenes. The use of advanced analytical techniques such as Py-GC-MS is essential for the detailed characterization of the complex mixture of degradation products.

Further research is needed to fully elucidate the thermal degradation pathways of this compound and to quantify the formation of its various decomposition products under different environmental and industrial conditions. Such data are critical for developing effective strategies to mitigate the environmental and health risks associated with this compound. This guide provides a foundational understanding for researchers and professionals working in areas where the thermal stability and decomposition of this compound are of concern.

An In-depth Technical Guide to the Solubility of Pentachlorothiophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pentachlorothiophenol (PCTP) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and relevant biochemical pathway information.

Core Data Presentation: Solubility of this compound

| Solvent | IUPAC Name | PubChem CID | Qualitative Solubility | Source |

| Chloroform | Trichloromethane | 6212 | Slightly Soluble[3][4] | ChemicalBook[3][4] |

| DMSO | Dimethyl sulfoxide | 679 | Slightly Soluble[3][4] | ChemicalBook[3][4] |

| Benzene | Benzene | 241 | Soluble (used for crystallization)[3][4] | ChemicalBook[3][4] |

| Toluene | Toluene | 1140 | Soluble (used for crystallization)[3][4] | ChemicalBook[3][4] |

| Acetic Acid | Acetic Acid | 176 | Soluble (used for crystallization)[3][4] | ChemicalBook[3][4] |

| Water | Water | 962 | Practically Insoluble[2] | Wikipedia[2] |

It is important to note that "slightly soluble" and solubility for crystallization purposes do not provide specific concentration limits. The solubility is likely dependent on temperature, with higher temperatures favoring greater solubility, as is typical for crystallization processes.

Experimental Protocols for Determining Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed methodology adapted from established international guidelines for determining the solubility of a solid chemical substance in an organic solvent. This protocol is a general guideline and may require optimization for this compound and the specific solvents of interest.

Objective:

To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical standard grade, purity >98%)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent and having a pore size of 0.45 µm or smaller)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:

-

Preparation of Saturated Solution (Flask Method): a. Add an excess amount of this compound to a series of volumetric flasks. The excess is crucial to ensure that saturation is reached. b. Add the organic solvent of interest to each flask, leaving some headspace. c. Tightly cap the flasks to prevent solvent evaporation. d. Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the time required to reach equilibrium.

-

Sample Preparation: a. After the equilibration period, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 24 hours) to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. d. Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest. b. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS). c. Construct a calibration curve by plotting the instrument response against the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve. e. Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor.

Safety Precautions:

-

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also an eye irritant.[1]

-

All handling of this compound and organic solvents should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Mandatory Visualization: Metabolic Pathway of Hexachlorobenzene (B1673134)

This compound is a known metabolite of the fungicide hexachlorobenzene.[2][5] The following diagram illustrates the key steps in the biotransformation of hexachlorobenzene to this compound in biological systems.

Caption: Metabolic pathway of hexachlorobenzene to this compound.

References

- 1. This compound | C6HCl5S | CID 8620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentachlorobenzenethiol - Wikipedia [en.wikipedia.org]

- 3. 133-49-3 | CAS DataBase [m.chemicalbook.com]

- 4. This compound | 133-49-3 [chemicalbook.com]

- 5. Introduction - NTP Technical Report on the Toxicity Studies of Hexachlorobenzene (CASRN 118-74-1) Administered by Gavage to Female Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Pentachlorothiophenol with Sodium Sulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactions involving pentachlorothiophenol (PCTP) and sodium sulfide (B99878). The primary focus is on the well-documented synthesis of PCTP from hexachlorobenzene (B1673134) using sodium sulfide, for which detailed experimental protocols and data are available. Additionally, this guide explores the potential subsequent reactions of PCTP with sodium sulfide, drawing upon established principles of organic chemistry and analogies to similar reactions in the field of polymer science.

Synthesis of this compound from Hexachlorobenzene and Sodium Sulfide

The reaction of hexachlorobenzene with sodium sulfide is a key industrial method for the production of this compound.[1][2] This process involves a nucleophilic aromatic substitution where a chlorine atom on the hexachlorobenzene ring is displaced by a sulfur-containing nucleophile derived from sodium sulfide.

Overall Reaction

The general chemical equation for this synthesis is:

C₆Cl₆ + Na₂S + S → C₆Cl₅SH + NaCl + other byproducts

The addition of elemental sulfur is often included in the reaction mixture to facilitate the formation of the desired thiophenol.[2]

Experimental Protocol

The following experimental protocol is adapted from a patented method for the production of this compound.[3]

Materials:

-

Hexachlorobenzene (C₆Cl₆)

-

Sodium sulfide (Na₂S)

-

Sulfur (S)

-

Methanol (B129727) (CH₃OH)

-

Water (H₂O)

-

Sodium chloride (NaCl)

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

-

Alkyl sulfonate (wetting agent)

Procedure:

-

In a 5-liter autoclave equipped with a stirring mechanism, combine 750 parts by weight of hexachlorobenzene, 700 parts by weight of sodium sulfide, 150 parts by weight of sulfur, and 2900 parts by weight of methanol.

-

Seal the autoclave and heat the reaction mixture to 108°C for 8 hours.

-

After the reaction period, cool the autoclave and carefully depressurize it.

-

Distill off the methanol to recover the solvent.

-

Dissolve the residue in hot water.

-

Add common salt (sodium chloride) to precipitate the crude sodium pentachlorothiophenolate.

-

Filter the crude product from the mother liquor.

-

Redissolve the crude sodium pentachlorothiophenolate in 2500 parts by weight of hot water.

-

To the aqueous solution, add 220 parts by weight of ammonium sulfate and 0.05 part by weight of an alkyl sulfonate wetting agent.

-

Stir the mixture for 6 hours at 95°C to precipitate the this compound.

-

Separate the precipitated this compound using a centrifuge or filtration.

-

Wash the product with hot water to remove any remaining salts.

-

Dry the final product.

Quantitative Data

The following table summarizes the quantitative data from the described synthesis.

| Reactant/Product | Quantity (parts by weight) | Molar Mass ( g/mol ) | Moles (relative) |

| Hexachlorobenzene | 750 | 284.78 | 2.63 |

| Sodium sulfide | 700 | 78.04 | 8.97 |

| Sulfur | 150 | 32.06 | 4.68 |

| Methanol | 2900 | 32.04 | - |

| Product | |||

| This compound (Theoretical) | - | 282.4 | - |

Note: The patent reports analytical data for the final product: C, 25.43%; Cl, 62.35%; S, 11.0%. Theoretical values are: C, 25.52%; Cl, 62.75%; S, 11.36%.[3]

Experimental Workflow

References

- 1. This compound | C6HCl5S | CID 8620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3560573A - Process for the production of this compound - Google Patents [patents.google.com]

- 3. Sodium Thiophenolate Initiated Polymerization of Methacrylate with Sulfur (S8): High-Refractive-Index and -Transparency Polymers for Lithography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentachlorothiophenol: Core Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pentachlorothiophenol (PCTP). It includes detailed experimental protocols, reactivity data, and visualizations to support its application in research and development.

Physical and Chemical Properties

This compound is a halogenated organosulfur compound.[1] At room temperature, it appears as a white to off-white or grey crystalline solid with a characteristic pungent, disagreeable odor.[1][2] It consists of a benzene (B151609) ring substituted with five chlorine atoms and one thiol (-SH) functional group.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆HCl₅S | [1] |

| Molecular Weight | 282.40 g/mol | [1] |

| Melting Point | 223-227 °C (lit.), 231.5 °C, 241.5-242 °C (pure) | [1][2][3] |

| Boiling Point | 351.3 °C at 760 mmHg | [1] |

| Density | 1.745 g/cm³ | [1] |

| pKa | 5.21 ± 0.04 (in 50% dioxane-water) | [3] |

| Solubility | Insoluble in water. Slightly soluble in Chloroform, DMSO. Soluble in ethanol (B145695). | [3][4][5] |

| Vapor Pressure | 8.41E-05 mmHg at 25°C | [1] |

| Flash Point | 144.6 °C, >300 °C (closed cup) | [1][2] |

| Refractive Index | 1.648 | [1] |

| Appearance | White to off-white/grey crystalline solid. | [1][2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Instrumentation/Conditions | Key Peaks/Observations | Source(s) |

| Mass Spectrometry | Electron Ionization (EI) | Top m/z peaks at 282, 284, 247. | [2] |

| Infrared (IR) | KBr disc, CCl₄ solution, Nujol mull | Data available. | [1] |

| Raman | 4880 Å, 100M, powder | Data available. | [1] |

| UV Spectroscopy | Sadtler Research Labs Collection | UV: 7857 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis Protocol from Hexachlorobenzene (B1673134)

This compound can be synthesized by the reaction of hexachlorobenzene with sodium sulfide (B99878) and sulfur in a methanol (B129727) medium.[3][5]

Materials:

-

Hexachlorobenzene

-

Sodium sulfide

-

Sulfur

-

Methanol

-

Alkyl sulfonate (wetting agent)

-

Hot water

Procedure:

-

Combine 750 parts by weight of hexachlorobenzene, 700 parts by weight of sodium sulfide, 150 parts by weight of sulfur, and 2900 parts by weight of methanol in an autoclave equipped with a stirring mechanism.[6]

-

Seal the autoclave and heat the reaction mixture to 108°C for 8 hours.[6]

-

After the reaction, depressurize the autoclave and distill off the methanol.[6]

-

Dissolve the residue in hot water to obtain an aqueous solution of crude sodium pentachlorothiophenolate.[6]

-

To the hot aqueous solution, add 220 parts by weight of ammonium sulfate and 0.05 parts by weight of an alkyl sulfonate wetting agent.[6]

-

Stir the mixture for 6 hours at 85-95°C to precipitate the this compound.[6]

-

Filter the precipitated product using a suction filter.[6]

-

Wash the product thoroughly with hot water to remove salts and dry to yield this compound.[6]

Purification of Commercial this compound

Commercially available this compound often contains bis(pentachlorophenyl) disulfide as a significant impurity (~40%). It can be purified by leveraging the acidic nature of the thiol.[3]

Materials:

-

Commercial this compound

-

Aqueous basic solution (e.g., sodium hydroxide (B78521) solution)

-

Acid (for precipitation, if needed)

-

Solvent for recrystallization (e.g., benzene, toluene, or acetic acid)[5]

Procedure:

-

Dissolve the impure commercial this compound in an aqueous basic solution. The acidic this compound will form a soluble salt, while the disulfide impurity will not dissolve.

-

Filter the solution to remove the insoluble bis(pentachlorophenyl) disulfide.

-

Re-precipitate the this compound from the basic solution. This can be achieved by acidifying the solution, though care must be taken to avoid co-precipitation of sulfur if polysulfides are present.[6] An alternative is to carefully evaporate the solvent to isolate the sodium salt, which can then be used or neutralized.

-

For further purification, recrystallize the obtained solid from a suitable solvent such as benzene, toluene, or acetic acid.[5]

Analytical Protocol: GC-MS Analysis

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a sensitive method for the quantification of this compound, particularly in complex matrices like food or environmental samples. The protocol often involves a derivatization step to improve chromatographic performance.[7]

Materials:

-

Sample containing PCTP

-

Internal standard (e.g., deuterated pentachloroanisole, PCTA-D3)[7]

-

Extraction solvents (e.g., dichloromethane, n-hexane, benzene)[7]

-

Anhydrous sodium sulfate[7]

-

Solid-phase extraction (SPE) cartridge (e.g., silica-based)[7]

-

Methylating reagent (e.g., (Trimethylsilyl)diazomethane, TMS-DM)[7]

-

Acetic acid (to quench methylation)[7]

Procedure:

-

Extraction: Extract a homogenized sample (e.g., 2 g) with an appropriate solvent system after spiking with an internal standard. The choice of solvent depends on the sample matrix (e.g., fat content).[7]

-

Cleanup: Dry the extract over anhydrous sodium sulfate. Perform a cleanup step using a silica-based SPE cartridge, eluting the analyte with a hexane-dichloromethane mixture.[7]

-

Derivatization (Methylation): Concentrate the eluate to 1 mL. Add the methylating reagent (e.g., 200 µL of TMS-DM) and allow the reaction to proceed at a controlled temperature (e.g., 35°C) for a set time (e.g., 30 minutes) to convert the thiol group to a more volatile thioether (pentachloroanisole).[7]

-

Quenching: Stop the reaction by adding acetic acid.[7]

-

Analysis: Analyze the final extract using a GC-MS/MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for sensitive and specific quantification.[7][8]

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of an acidic aromatic thiol, influenced by the strong electron-withdrawing effect of the five chlorine atoms.

Acidity and Salt Formation

As a relatively acidic thiol (pKa = 5.21), this compound readily reacts with bases, such as sodium or potassium hydroxides, to form the corresponding sodium or potassium salts.[3] It also reacts in ethanol with various metal oxides, including ZnO, PbO, and Cu₂O, to form metal mercaptides.[3]

Oxidation to Disulfide

In the presence of air or other oxidizing agents, this compound is readily oxidized to form bis(pentachlorophenyl) disulfide. This reaction is particularly prevalent in basic solutions.[3]

Formation of Derivatives

This compound serves as a precursor for a wide range of metallic and non-metallic derivatives. It reacts with various metal salts in ethanol to precipitate insoluble metal mercaptides of elements like Thallium(I), Silver(I), Lead(II), and Cadmium(II).[3] It can also form non-metallic derivatives with elements from Group V, such as Phosphorus, Arsenic, and Antimony.[3]

Application as a Peptizing Agent

A primary industrial use of this compound and its zinc salt is as a chemical peptizer in the rubber industry. It reduces the viscosity of natural and synthetic polyisoprene rubber during mixing, which makes the viscosity reduction less sensitive to variations in time and temperature, ensuring uniformity between batches.[2] However, due to concerns about toxic decomposition products, it is being replaced in many regions by less toxic alternatives like 2,2'-dibenzamidodiphenyldisulfide (DBD).[5]

Biological Role and Metabolism

This compound does not have a known natural biological role. However, it is a significant metabolite of the fungicide hexachlorobenzene (HCB).[2][3] In animal studies, rats administered HCB were found to excrete this compound in their urine and feces, indicating an in-vivo metabolic pathway.[3]

Synthesis and Purification Workflow

The overall process from starting materials to a purified final product involves a multi-step workflow encompassing synthesis, isolation, and purification.

Safety and Handling

This compound is considered harmful by inhalation, in contact with skin, and if swallowed. It is irritating to the eyes, respiratory system, and skin.[6] Handling requires strict safety protocols, including the use of a chemical fume hood, adequate ventilation, and appropriate personal protective equipment (gloves, eye/face protection).[1][6] Facilities should be equipped with an eyewash station and a safety shower.[6] It should be stored in a cool, dry place in a tightly closed container.[6]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Influence of metal oxides on PCDD/Fs formation from pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6HCl5S | CID 8620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Online Publication Title List | NSCEP | US EPA [nepis.epa.gov]

- 5. epa.gov [epa.gov]

- 6. US3560573A - Process for the production of this compound - Google Patents [patents.google.com]

- 7. Development of an analytical method involving thiol methylation for the analysis of this compound in food using gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

An In-depth Technical Guide to Pentachlorothiophenol (CAS 133-49-3) for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentachlorothiophenol (PCTP), a research-grade chemical with the CAS number 133-49-3. This document synthesizes available data on its chemical and physical properties, toxicological profile, and established applications. It also presents detailed experimental protocols and visual representations of relevant biochemical pathways to support its use in a research and development setting.

Core Chemical and Physical Properties

This compound is a chlorinated aromatic thiol.[1][2] It presents as a gray or light yellow solid with a characteristic unpleasant odor.[3][4] It is practically insoluble in water.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 133-49-3 | [5] |

| Molecular Formula | C₆HCl₅S | [5] |

| Molecular Weight | 282.40 g/mol | [5] |

| Melting Point | 223-227 °C | [4] |

| Boiling Point | 351.3 ± 37.0 °C (Predicted) | [4] |

| Density | 1.693 g/cm³ (Estimate) | [4] |

| pKa | 3.14 ± 0.50 (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [4] |

Toxicological Profile and Safety

This compound is classified as a persistent, bioaccumulative, and toxic (PBT) chemical.[6] It is harmful if swallowed or inhaled and causes skin and severe eye irritation.[4] Animal studies have indicated that it can cause irritation to the respiratory tract and mucous membranes.[5]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Value | Reference(s) |

| Oral LD50 | Rat | 11,900 mg/kg | [4] |

| Intraperitoneal LD50 | Mouse | 100-200 mg/kg | [1] |

| Skin Irritation | Human | No irritation after 24-hour exposure | [5] |

| Eye Irritation | Human | Minor irritation | [1] |

| Aquatic Toxicity (LC100) | Zebrafish (Danio rerio) | Not specified | [1] |

| Aquatic Toxicity (LC100) | Golden orfe (Leuciscus idus) | Not specified | [1] |

Handling and Storage: Use personal protective equipment, including gloves, and eye/face protection.[7] Handle in a well-ventilated area.[7] Store in a cool, dry place in a tightly sealed container.[7]

Applications in Research and Industry

The primary industrial application of this compound has been as a peptizing agent in the rubber industry to reduce the viscosity of natural and synthetic rubbers.[5][8] In a research context, its properties as a persistent organic pollutant and a metabolite of other environmental contaminants make it a relevant standard for analytical and toxicological studies.[1][9]

Experimental Protocols

Synthesis of this compound from Hexachlorobenzene (B1673134)

This compound can be synthesized by the reaction of hexachlorobenzene with sodium sulfide (B99878) and sulfur in a methanol (B129727) medium.[5][8][10]

Materials:

-

Hexachlorobenzene

-

Sodium sulfide

-

Sulfur

-

Methanol

-

Alkyl sulfonate (wetting agent)

-

Water

Procedure:

-

Combine 750 parts by weight of hexachlorobenzene, 700 parts by weight of sodium sulfide, 150 parts by weight of sulfur, and 2900 parts by weight of methanol in an autoclave equipped with a stirrer.[10]

-

Seal the autoclave and heat the reaction mixture to 108°C for 8 hours.[10]

-

After the reaction, depressurize the autoclave and distill off the methanol.[10]

-

Dissolve the residue in hot water.[10]

-

Add common salt to precipitate the crude sodium pentachlorothiophenolate.[10]

-

Filter the precipitate and redissolve it in 2500 parts by weight of hot water.[10]

-

To the aqueous solution, add 220 parts by weight of ammonium sulfate and 0.05 parts by weight of an alkyl sulfonate.[10]

-

Stir the mixture for 6 hours at approximately 95°C to precipitate this compound.[10]

-

Filter the precipitated this compound using a suction filter.[10]

-

Wash the product with hot water to remove any remaining salts.[10]

-

Dry the final product.[10]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and sample matrix.

Sample Preparation (General):

-

Extract the sample with a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and dichloromethane). For complex matrices like rubber, a pyrolysis-GC-MS approach may be necessary.[9]

-

Concentrate the extract to a known volume.

-

Derivatization (optional but recommended): Methylate the thiol group to improve chromatographic performance and reduce active site interactions. This can be achieved by reacting the extract with a methylating agent like (trimethylsilyl)diazomethane (TMS-DM) in the presence of methanol.[9]

GC-MS Parameters:

-

GC System: Agilent 7890 or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 280°C.

-

Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS System: Agilent 5977C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For the methylated derivative (pentachloroanisole), monitor characteristic ions.

Biochemical Pathways and Mechanisms of Action

Direct research on the specific signaling pathways modulated by this compound is limited. However, its role as a metabolite and its effects on mitochondrial function provide insights into its biochemical interactions.

Metabolic Formation of this compound

This compound is a known metabolite of the fungicide hexachlorobenzene (HCB) and pentachloronitrobenzene (B1680406) (PCNB).[1] The metabolic conversion involves the substitution of a chlorine or nitro group with a thiol group, often mediated by glutathione (B108866) S-transferases.[1]

Uncoupling of Oxidative Phosphorylation

This compound has been shown to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria.[5] Uncouplers disrupt the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a decrease in ATP production and an increase in oxygen consumption without the concomitant production of energy.

References